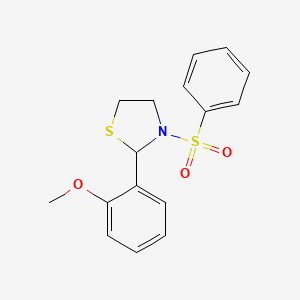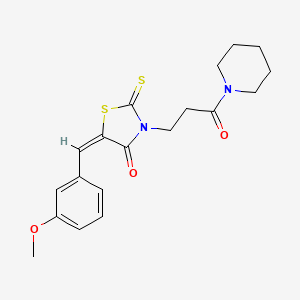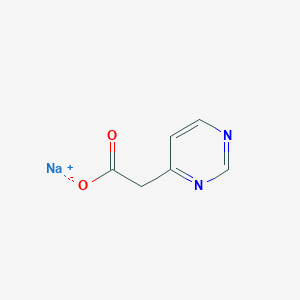
3-(Cyclopropylamino)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylamino)pyridine-2-carbonitrile, also known as CPAC, is a chemical compound that has recently gained attention in scientific research due to its potential applications in drug discovery and development. CPAC is a pyridine derivative that contains a cyclopropylamino group and a carbonitrile group, which make it a versatile molecule for various biological and chemical studies.
作用機序
The mechanism of action of 3-(Cyclopropylamino)pyridine-2-carbonitrile is not fully understood, but it is thought to involve the binding of 3-(Cyclopropylamino)pyridine-2-carbonitrile to the active site of the target enzyme or receptor, leading to inhibition of its activity. 3-(Cyclopropylamino)pyridine-2-carbonitrile has been shown to have high selectivity and potency for its targets, making it a promising lead compound for drug development.
Biochemical and Physiological Effects:
3-(Cyclopropylamino)pyridine-2-carbonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 3-(Cyclopropylamino)pyridine-2-carbonitrile has been shown to reduce glucose levels in diabetic mice by inhibiting PTP1B, a key regulator of insulin signaling. 3-(Cyclopropylamino)pyridine-2-carbonitrile has also been shown to have anti-inflammatory effects by inhibiting the adenosine A2A receptor, which is involved in the regulation of immune responses.
実験室実験の利点と制限
3-(Cyclopropylamino)pyridine-2-carbonitrile has several advantages for lab experiments, including its high selectivity and potency for its targets, its relative ease of synthesis, and its stability under various conditions. However, 3-(Cyclopropylamino)pyridine-2-carbonitrile also has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 3-(Cyclopropylamino)pyridine-2-carbonitrile and its potential applications in drug discovery and development. These include:
1. Further optimization of 3-(Cyclopropylamino)pyridine-2-carbonitrile and its analogs for improved selectivity and potency for its targets.
2. Investigation of the pharmacokinetics and pharmacodynamics of 3-(Cyclopropylamino)pyridine-2-carbonitrile in vivo, including its bioavailability, distribution, metabolism, and excretion.
3. Development of 3-(Cyclopropylamino)pyridine-2-carbonitrile-based drugs for the treatment of various diseases, such as diabetes, cancer, and autoimmune disorders.
4. Study of the structure-activity relationship of 3-(Cyclopropylamino)pyridine-2-carbonitrile and its analogs to gain insights into their mechanism of action and improve their drug-like properties.
Conclusion:
In conclusion, 3-(Cyclopropylamino)pyridine-2-carbonitrile is a promising compound for scientific research due to its potential applications in drug discovery and development. Its high selectivity and potency for various targets make it a valuable lead compound for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and optimize its drug-like properties.
合成法
The synthesis of 3-(Cyclopropylamino)pyridine-2-carbonitrile can be achieved through various methods, including the reaction of 2-cyano-3-bromopyridine with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA), and the resulting product is purified through column chromatography or recrystallization.
科学的研究の応用
3-(Cyclopropylamino)pyridine-2-carbonitrile has been studied extensively for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes and receptors, including the protein tyrosine phosphatase 1B (PTP1B), the adenosine A2A receptor, and the voltage-gated potassium channel Kv1.3. These enzymes and receptors are involved in various physiological processes and diseases, such as diabetes, cancer, and autoimmune disorders.
特性
IUPAC Name |
3-(cyclopropylamino)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-6-9-8(2-1-5-11-9)12-7-3-4-7/h1-2,5,7,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEHMVLXGQGHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylamino)pyridine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2501466.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2501467.png)


![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate](/img/structure/B2501473.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2501477.png)
![N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2501479.png)

![Ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2501483.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2501485.png)
![Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2501486.png)
![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2501487.png)